![molecular formula C18H25N3O3 B2650825 5-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-isopentylpentanamide CAS No. 2034417-34-8](/img/structure/B2650825.png)
5-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-isopentylpentanamide
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Overview
Description
Quinazolin-2,4-diones are a type of quinazolinones, which are nitrogen-containing heterocyclic compounds . They have been the subject of considerable interest due to their wide range of biological activities, such as carbonic anhydrase inhibition, COX-1/2 inhibition, tyrosine kinase inhibition, and antitumor activity .
Synthesis Analysis
A simple and efficient new synthetic method to obtain 3-substituted quinazolin-2,4-diones has been presented . This involves the reaction of 3-substituted 2-thioxo-quinazolin-4-ones with sodamide under mild conditions .Molecular Structure Analysis
The structure of the newly synthesized compounds was determined by infrared spectroscopy, UV-visible spectroscopy, nuclear magnetic resonance, and single-crystal X-ray crystallographic analysis .Chemical Reactions Analysis
The oxidation of thiones into carbonyl compounds has attracted the interest of organic chemists since the early 19th century . Diverse methods for this conversion have been developed, such as oxidative procedures by organic and inorganic reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be studied using various spectroscopic and theoretical methods .Scientific Research Applications
- Studies have shown that DQP interferes with DNA replication and repair processes, leading to apoptosis (programmed cell death) in cancer cells. Its selectivity for cancer cells over healthy cells makes it an attractive candidate for further investigation .
- Researchers have explored DQP’s impact on cytokines, NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), and COX-2 (cyclooxygenase-2) expression. These findings suggest its potential as an anti-inflammatory agent .
- It scavenges free radicals, reduces oxidative stress, and enhances neuronal survival. Additionally, DQP may modulate neurotransmitter systems, making it relevant for neuroprotection .
- Mechanisms include disrupting bacterial cell membranes, inhibiting viral replication, and interfering with fungal cell wall synthesis. DQP’s broad-spectrum activity warrants further exploration .
- It interacts with opioid receptors and modulates pain perception. Researchers are exploring its use as an adjunct to existing pain therapies .
Anticancer Properties
Anti-inflammatory Activity
Neuroprotective Effects
Antimicrobial Activity
Analgesic Potential
Cardiovascular Applications
Mechanism of Action
properties
IUPAC Name |
5-(2,4-dioxo-1H-quinazolin-3-yl)-N-(3-methylbutyl)pentanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-13(2)10-11-19-16(22)9-5-6-12-21-17(23)14-7-3-4-8-15(14)20-18(21)24/h3-4,7-8,13H,5-6,9-12H2,1-2H3,(H,19,22)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOANJUANHTDBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CCCCN1C(=O)C2=CC=CC=C2NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-isopentylpentanamide |
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